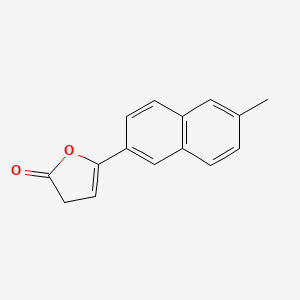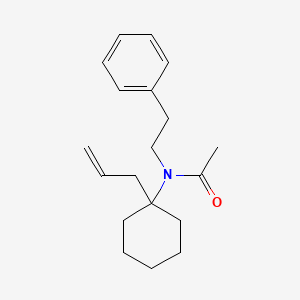
5-(6-methyl-2-naphthyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. It is a member of the musk family of fragrances and is known for its sweet, floral, and musky scent. In recent years, there has been increasing interest in the synthesis, mechanism of action, and physiological effects of this compound.
作用機序
The mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone is not fully understood, but studies have shown that it acts as a modulator of neurotransmitter release and may also have antioxidant properties. It has been suggested that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone may interact with the dopamine and acetylcholine systems in the brain, which are involved in the regulation of movement and cognition.
Biochemical and physiological effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a range of diseases.
実験室実験の利点と制限
Musk ketone has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory, and its fragrance properties make it easy to detect and quantify. However, there are also limitations to its use in lab experiments. Musk ketone is a synthetic compound that may not accurately reflect the effects of natural 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the body. Additionally, the use of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone. One area of research is in the development of new drugs for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and its potential as a neuroprotective agent. Another area of research is in the development of new fragrances and perfumes. Studies are needed to explore the potential of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds in the development of new fragrances that are safe and sustainable. Finally, further studies are needed to explore the potential health effects of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone and other 5-(6-methyl-2-naphthyl)-2(3H)-furanone compounds, particularly in relation to their potential toxicity and environmental impact.
合成法
The synthesis of 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone can be achieved by several methods, including the Friedel-Crafts acylation reaction and the Pechmann condensation reaction. The Friedel-Crafts acylation reaction involves the reaction of 6-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Pechmann condensation reaction involves the reaction of resorcinol with methyl vinyl ketone in the presence of a strong acid catalyst, such as sulfuric acid.
科学的研究の応用
Musk ketone has been extensively studied for its fragrance properties, but it also has potential applications in other areas of research. One area of research is in the development of new drugs for the treatment of neurological disorders. Studies have shown that 5-(6-methyl-2-naphthyl)-2(3H)-furanone ketone has neuroprotective properties and may be effective in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(6-methylnaphthalen-2-yl)-3H-furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-2-3-12-9-13(5-4-11(12)8-10)14-6-7-15(16)17-14/h2-6,8-9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMQBFKJLTMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CCC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methylnaphthalen-2-yl)furan-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
![2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5696900.png)
![2-fluoro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5696914.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)